3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID

Description

Contextual Significance in Biological Systems

The importance of KDO stems from its incorporation into essential structural macromolecules in distinct domains of life. In the bacterial kingdom, it is a cornerstone of the outer membrane's integrity, while in the plant kingdom, it is a component of a highly conserved cell wall polysaccharide.

KDO is a fundamental and virtually ubiquitous component of the lipopolysaccharide (LPS) or endotoxin (B1171834) found in the outer membrane of almost all Gram-negative bacteria. researchgate.netrsc.org It serves as a critical linker, connecting the hydrophobic lipid A domain of the LPS to the core oligosaccharide and the O-antigen polysaccharide chain. researchgate.netocl-journal.orgnih.gov The linkage occurs through the hydroxyl group on KDO's C-5 position. nih.govacs.org

The structure known as Kdo₂-lipid A, where two KDO units are attached to lipid A, is considered the minimal and essential component of LPS required to sustain the viability and growth of most Gram-negative bacteria, including Escherichia coli. nih.govmicrobiologyresearch.org The enzymes involved in the biosynthesis of Kdo₂-lipid A are conserved across most Gram-negative species, highlighting its fundamental importance. nih.gov This minimal structure is crucial for maintaining the integrity of the bacterial outer membrane, which acts as a permeability barrier against toxins and antimicrobial agents. acs.orgmicrobiologyresearch.orgnih.gov The negative charges from the carboxylic and phosphate (B84403) groups on the KDO-containing core region are thought to contribute to the rigidity of the cell wall through ionic cross-linking. rsc.org

Below is a table of representative Gram-negative bacteria in which KDO is an essential LPS component.

| Gram-Negative Bacteria | Significance of KDO |

| Escherichia coli | Kdo₂-lipid A is essential for viability; its biosynthesis is extensively studied in this organism. rsc.orgnih.gov |

| Neisseria meningitidis | KDO is a component of the lipooligosaccharide (LOS) core and is involved in forming a poly-Kdo linker for capsular polysaccharides. nih.govocl-journal.orgpnas.org |

| Haemophilus influenzae | Contains KDO in its lipooligosaccharide (LOS). ocl-journal.org |

| Helicobacter pylori | KDO is a component of the LPS inner core. nih.gov |

| Acinetobacter baumannii | Certain strains feature a complex, branched KDO trisaccharide in their LPS. nih.gov |

| Bordetella pertussis | Possesses KDO as part of its lipooligosaccharide (LOS). ocl-journal.org |

| Moraxella catarrhalis | An example where a mutant lacking LPS, and therefore KDO, has been described, though this is an exception. ocl-journal.org |

This table is based on research findings and is not exhaustive.

While famed for its role in bacteria, KDO is also synthesized by plants and algae. rsc.org In the plant kingdom, KDO is a constituent of rhamnogalacturonan-II (RG-II), a complex and highly conserved pectic polysaccharide found in the primary cell walls. nih.govwikipedia.orgoup.com RG-II is present in the cell walls of dicots, monocots, and gymnosperms, suggesting its structure and function have been conserved throughout the evolution of vascular plants. wikipedia.org

Within the intricate structure of RG-II, which is composed of at least 12 different types of monosaccharides, KDO is found as a specific component of one of its four distinct side chains. nih.govwikipedia.org The presence of KDO in RG-II is considered exclusive to this polysaccharide in the plant kingdom. oup.com Research on Arabidopsis thaliana has shown that the synthesis of KDO is essential for proper pollen tube growth and fertilization, underscoring its importance for plant development and reproduction. nih.govnih.gov

KDO has also been identified in the cell walls of green algae. Notably, it is the main constituent (42%) of the cell wall's complex carbohydrate in the scaly green alga Tetraselmis striata. nih.gov

The table below summarizes the occurrence of KDO in various plants and algae.

| Organism Group | Specific Component Containing KDO |

| Dicotyledonous Plants (e.g., Arabidopsis thaliana, Apple) | Rhamnogalacturonan-II (RG-II) in the primary cell wall. nih.govwikipedia.org |

| Monocotyledonous Plants | Rhamnogalacturonan-II (RG-II) in the primary cell wall. wikipedia.org |

| Gymnosperms | Rhamnogalacturonan-II (RG-II) in the primary cell wall. wikipedia.org |

| Lower Plants (e.g., Ferns, Horsetails) | Likely present in the Rhamnogalacturonan-II (RG-II) of cell walls. wikipedia.org |

| Green Algae (e.g., Tetraselmis striata) | A major component of the cell wall (theca). nih.gov |

This table is based on research findings and is not exhaustive.

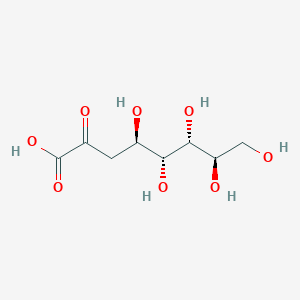

Structure

3D Structure

Properties

CAS No. |

10149-14-1 |

|---|---|

Molecular Formula |

C8H14O8 |

Molecular Weight |

238.19 g/mol |

IUPAC Name |

(4R,5R,6R,7R)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |

InChI |

InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/t3-,5-,6-,7-/m1/s1 |

InChI Key |

KYQCXUMVJGMDNG-SHUUEZRQSA-N |

SMILES |

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)C(=O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |

Other CAS No. |

10149-14-1 |

Synonyms |

3-deoxy-D-manno-2-octulosonic acid 3-deoxy-D-manno-oct-2-ulopyranosonic acid 3-deoxy-manno-oct-2-ulopyranosonic acid Kdo sugar acid oligo-alpha(2,8)-3-deoxy-D-manno-2-octulosonic acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 3 Deoxy D Manno Oct 2 Ulosonic Acid

De Novo Biosynthesis Pathway in Prokaryotes

The primary route for KDO production in prokaryotes is a de novo biosynthesis pathway that constructs the sugar from central metabolic intermediates. This pathway is a testament to the metabolic efficiency of bacteria, channeling precursors from core metabolic routes to generate this specialized monosaccharide.

Precursor Substrate Utilization: Phosphoenolpyruvate (B93156) and D-Arabinose-5-Phosphate

The de novo synthesis of KDO begins with the condensation of two key precursor molecules: phosphoenolpyruvate (PEP) and D-arabinose-5-phosphate (A5P). nih.gov PEP is a high-energy intermediate derived from glycolysis, while A5P is a product of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.org The utilization of these substrates firmly embeds KDO biosynthesis within the central carbon metabolism of the bacterial cell.

Enzymatic Cascade and Key Intermediates

The conversion of PEP and A5P into KDO is a multi-step enzymatic process. uniprot.org This cascade of reactions ensures the efficient and controlled synthesis of this essential sugar.

The key enzymes and intermediates in the de novo KDO biosynthesis pathway are outlined in the table below:

| Enzyme | Gene Name (E. coli) | Reaction | Intermediate |

| D-arabinose-5-phosphate isomerase | kdsD | Isomerization of Ribulose-5-phosphate | D-Arabinose-5-phosphate |

| KDO-8-phosphate synthase | kdsA | Condensation of PEP and A5P | KDO-8-phosphate |

| KDO-8-phosphate phosphatase | kdsC | Dephosphorylation of KDO-8-phosphate | 3-Deoxy-D-manno-oct-2-ulosonic acid (KDO) |

The pathway is initiated by the enzyme D-arabinose-5-phosphate isomerase (KdsD), which catalyzes the conversion of ribulose-5-phosphate to D-arabinose-5-phosphate. microbiologyresearch.org Subsequently, KDO-8-phosphate synthase (KdsA) facilitates the aldol (B89426) condensation of A5P and PEP to form KDO-8-phosphate. nih.govuniprot.org Finally, the phosphate group is removed from KDO-8-phosphate by the specific phosphatase, KDO-8-phosphate phosphatase (KdsC), to yield the final product, KDO. uniprot.org

Pentose Phosphate Pathway Integration

The biosynthesis of KDO is intricately linked to the pentose phosphate pathway (PPP). nih.govresearchgate.netwikipedia.orgnih.govdoccheck.com The PPP is a major metabolic route that runs parallel to glycolysis and is responsible for generating pentose sugars, including D-arabinose-5-phosphate, a direct precursor for KDO synthesis. nih.govnih.govdoccheck.com This integration ensures a steady supply of the necessary building blocks for KDO production, highlighting the interconnectedness of bacterial metabolic networks. The flux through the PPP can be modulated to meet the cell's demand for KDO and other essential molecules derived from this pathway.

Exogenous KDO Salvage Pathways

While de novo synthesis is the primary source of KDO, evidence suggests that some bacteria can also utilize exogenous KDO through salvage pathways. acs.org These pathways allow bacteria to scavenge and incorporate KDO from their environment, which can be an energy-efficient alternative to de novo synthesis. wikipedia.orgnih.gov Studies have shown that chemically modified KDO derivatives can be taken up by bacteria and incorporated into their LPS, indicating the presence of transport and activation machinery for exogenous KDO. acs.org The precise enzymatic steps and transporters involved in a dedicated KDO salvage pathway are an area of ongoing research, but the ability to utilize external KDO highlights the metabolic flexibility of these organisms.

Post-Synthetic Modifications of KDO and KDO-Containing Glycans

Following its synthesis and incorporation into the LPS, the KDO moiety can undergo further modifications. These post-synthetic modifications add another layer of complexity to the LPS structure and can have significant functional consequences for the bacterial cell.

Phosphoethanolamine Modifications and Functional Implications

One of the most well-characterized modifications of KDO is the addition of a phosphoethanolamine (pEtN) group. nih.govnih.gov This modification is catalyzed by a specific phosphoethanolamine transferase.

| Enzyme | Gene Name (E. coli) | Substrate | Product | Functional Implication |

| Kdo(2)-lipid A phosphoethanolamine 7''-transferase | eptB | Kdo₂-Lipid A | pEtN-Kdo₂-Lipid A | Protection against high Ca²⁺ concentrations, resistance to cationic antimicrobial peptides. nih.gov |

In Escherichia coli, the enzyme EptB has been identified as the phosphoethanolamine transferase responsible for modifying the outer KDO residue of the LPS core. uniprot.orgnih.gov This modification has been shown to be crucial for the survival of heptose-deficient E. coli mutants in environments with high concentrations of calcium ions. nih.gov The addition of the positively charged pEtN moiety is thought to neutralize the negative charge of the KDO, thereby reducing the electrostatic repulsion between adjacent LPS molecules and stabilizing the outer membrane. nih.gov

Furthermore, pEtN modification of KDO, along with other parts of the LPS, plays a significant role in bacterial resistance to cationic antimicrobial peptides (CAMPs), such as polymyxins. nih.govnih.govnih.gov By reducing the net negative charge of the LPS, this modification hinders the initial electrostatic interaction between the positively charged CAMPs and the bacterial surface, thus providing a protective advantage. wikipedia.orgrsc.org The regulation of pEtN transferase activity allows bacteria to adapt their cell surface properties in response to environmental stresses and host defense mechanisms. nih.govmicrobiologyresearch.org

Hydroxylation and Other Structural Adaptations

Once synthesized, KDO can undergo various structural modifications that alter the properties of the LPS and help bacteria adapt to different environments. These adaptations can influence virulence and resistance to antimicrobial agents. nih.gov

One significant modification is the hydroxylation of KDO. An enzyme known as Kdo 3-hydroxylase (KdoO) can convert KDO to D-glycero-D-talo-oct-2-ulopyranosonic acid (Ko). microbiologyresearch.org This hydroxylation adds a hydroxyl group to the third carbon of the KDO molecule.

Another key structural adaptation is the removal of the outer KDO residue from the Kdo2-lipid A structure, a reaction catalyzed by a Kdo hydrolase at the periplasmic side of the inner membrane. microbiologyresearch.org The precise biological significance of this removal is still under investigation, but in Helicobacter pylori, the absence of this hydrolase activity has been linked to altered resistance to antimicrobial peptides. microbiologyresearch.org

Furthermore, in bacteria such as Escherichia coli and Salmonella enterica, the outer KDO sugar can be modified by the addition of a phosphoethanolamine (PEtn) residue. This modification is catalyzed by the enzyme EptB and is often triggered by high concentrations of calcium in the growth medium. microbiologyresearch.org

These structural adaptations are summarized in the table below:

| Modification | Enzyme(s) Involved | Description | Bacterial Examples |

| Hydroxylation | Kdo 3-hydroxylase (KdoO) | Addition of a hydroxyl group at the C3 position of KDO, forming Ko. | Not specified in provided results |

| KDO Removal | Kdo hydrolase | Hydrolysis and removal of the outer KDO residue from Kdo2-lipid A. | Helicobacter pylori, Francisella tularensis |

| Phosphoethanolamine (PEtn) Addition | EptB | Transfer of a PEtn residue to the outer KDO sugar. | Escherichia coli, Salmonella enterica |

Catabolism and Degradation of KDO

While KDO is essential for LPS structure, it can also be broken down by bacteria, serving as a source of carbon and energy. The degradation of KDO is a less-studied aspect of its metabolism compared to its biosynthesis.

Enzymatic Hydrolysis Mechanisms

The enzymatic breakdown of KDO-containing structures is initiated by hydrolases. A specific Kdo hydrolase, encoded by the kdhA gene, has been identified in several bacterial species, including Francisella tularensis, Helicobacter pylori, and Legionella pneumophila. nih.gov This enzyme is responsible for cleaving Kdo from the LPS core saccharides. nih.gov The activity of this hydrolase has been detected in the bacterial membranes, suggesting it acts on KDO within the cell envelope. nih.gov

Role in Carbon Resource Utilization

Free KDO, released through the action of hydrolases, can be utilized by bacteria as a carbon source. nih.gov The catabolism of KDO can proceed through the action of a KDO aldolase, which breaks down the eight-carbon sugar into pyruvate. nih.gov Pyruvate is a central metabolite that can then enter various metabolic pathways, such as the citric acid cycle, to generate energy and biosynthetic precursors. This ability to degrade KDO highlights its dual role as both a structural component and a potential nutrient source. nih.gov

Structural Integration and Macromolecular Assembly of 3 Deoxy D Manno Oct 2 Ulosonic Acid

Essential Component of Bacterial Lipopolysaccharides (LPS)

Kdo is a fundamental and often essential component of lipopolysaccharides (LPS), which are major constituents of the outer membrane of most Gram-negative bacteria. rsc.orgpnas.orgrsc.org The minimal LPS structure required to maintain growth and viability in many Gram-negative bacteria consists of Kdo linked to lipid A. rsc.orgmicrobiologyresearch.org

Linkage Region Between Lipid A and Core Oligosaccharide

In all bacterial LPS, Kdo serves as the crucial bridge connecting the lipid A moiety to the core oligosaccharide. pnas.orgcdnsciencepub.com Lipid A, the hydrophobic anchor of LPS, is embedded in the outer membrane. microbiologyresearch.orgnih.gov The inner core region of the LPS is linked to the 6'-position of the distal glucosamine (B1671600) unit of lipid A via an α-(2→6)-ketosidic linkage with a Kdo residue. microbiologyresearch.orgcdnsciencepub.com This acid-labile linkage is a universal feature of endotoxins. cdnsciencepub.com The biosynthesis of this Kdo₂-lipid A structure is a conserved process known as the Raetz pathway, which involves nine enzymatic reactions. microbiologyresearch.org The bifunctional enzyme KdtA is responsible for transferring two Kdo units from CMP-Kdo to the lipid A precursor, lipid IVA. nih.gov

Kdo Stoichiometry and Structural Diversity within LPS Core

The number and arrangement of Kdo residues, along with other substituents, contribute to the structural diversity of the inner core region of LPS. cdnsciencepub.comingentaconnect.com While the Kdo₂-lipid A motif is widespread, variations exist among different bacterial species. rsc.org For instance, in Escherichia coli, the presence of two Kdo residues is typically required for cell viability. rsc.orgnih.gov However, some bacteria, such as Haemophilus influenzae and Bordetella pertussis, possess only a single Kdo residue in their LPS core. nih.govrsc.org

The LPS core can also exhibit non-stoichiometric substitutions, where additional Kdo residues or other molecules are present in varying amounts. nih.gov For example, a third Kdo residue can be found on the R-core polysaccharide backbone in some enterobacteria. nih.gov In Klebsiella pneumoniae, a Kdo residue is unusually located in the outer core, providing the attachment site for the O polysaccharide. nih.gov This variability in Kdo stoichiometry and its substitution patterns leads to significant structural heterogeneity within the LPS of different bacterial strains. microbiologyresearch.orgnih.gov

| Bacterial Species | Number of Kdo Residues in Inner Core | Key Features |

|---|---|---|

| Escherichia coli | Typically two | Kdo₂-lipid A is the minimal structure for viability. rsc.orgmicrobiologyresearch.org |

| Haemophilus influenzae | One | Possesses a single, phosphorylated Kdo residue linked to lipid A. nih.govduke.edu |

| Bordetella pertussis | One | Features a single Kdo moiety in the LPS core. nih.govrsc.org |

| Klebsiella pneumoniae | Variable | Contains Kdo in both the inner and outer core regions. nih.gov |

| Vibrio cholerae | One | Contains a single phosphorylated Kdo linked to lipid A. duke.edu |

Contribution to Outer Membrane Architecture and Stability

The incorporation of Kdo into LPS is a critical step for the assembly and stability of the Gram-negative outer membrane. rsc.orgrsc.org The anionic nature of Kdo, due to its carboxyl group, allows for the formation of intermolecular cross-links via divalent cations. cdnsciencepub.com These electrostatic interactions between adjacent LPS molecules are thought to enhance the rigidity of the cell wall and decrease the permeability of the outer membrane. rsc.orgcdnsciencepub.comrsc.org The Kdo-lipid A region is considered a functional unit essential for the proper architecture of the outer membrane. cdnsciencepub.com Mutations that prevent the biosynthesis of Kdo₂-lipid A severely compromise the integrity of the outer membrane, often leading to cell death. microbiologyresearch.org

Constituent of Bacterial Capsular Polysaccharides

In addition to its role in LPS, Kdo is also a component of the capsular polysaccharides (CPS) of some Gram-negative bacteria. rsc.orgnih.gov These capsules are surface structures that help pathogens evade the host immune system. nih.gov In many "group 2" capsules, such as those found in E. coli, an oligosaccharide composed of β-linked Kdo residues acts as a linker, connecting the polysaccharide chain to a lipid anchor, typically (lyso)phosphatidylglycerol. pnas.orgnih.gov

The synthesis of this Kdo linker is carried out by specific β-Kdo transferases. pnas.orgnih.gov The enzyme KpsS initiates the process by adding the first Kdo residue to the lipid acceptor, and KpsC then extends the chain. nih.govnih.govpnas.org This β-Kdo linker is a conserved feature in many capsule assembly systems that utilize an ABC transporter-dependent pathway. nih.gov

| Enzyme | Function | Polysaccharide Type | Linkage Type |

|---|---|---|---|

| KdtA (WaaA) | Transfers Kdo to lipid A | Lipopolysaccharide (LPS) | α-Kdo |

| KpsS | Adds the initial Kdo residue to a lipid acceptor | Capsular Polysaccharide (CPS) | β-Kdo |

| KpsC | Extends the Kdo chain on the lipid acceptor | Capsular Polysaccharide (CPS) | β-Kdo |

| WabI | Transfers Kdo to the outer core acceptor LPS | Lipopolysaccharide (LPS) | α-Kdo |

Incorporation into Plant Rhamnogalacturonan II

Kdo is also found in the complex pectic polysaccharide of plant cell walls known as rhamnogalacturonan II (RG-II). microbiologyresearch.orgnih.govpsu.edu In fact, within plants, Kdo is exclusively found in RG-II. wesleyan.eduoup.com RG-II is a highly conserved and structurally complex domain of pectin, composed of at least 12 different types of monosaccharides linked by more than 20 different glycosidic linkages. oup.comwikipedia.org

Enzymology of 3 Deoxy D Manno Oct 2 Ulosonic Acid Metabolism

Key Biosynthetic Enzymes and Their Mechanistic Studies

The de novo synthesis of KDO from central metabolic intermediates is a four-step enzymatic pathway. This process involves the conversion of D-ribulose 5-phosphate to D-arabinose 5-phosphate, followed by the condensation with phosphoenolpyruvate (B93156) to form KDO-8-phosphate. Subsequently, the phosphate (B84403) group is removed, and the resulting KDO is activated by the attachment of a cytidine (B196190) monophosphate (CMP) group, preparing it for transfer to the lipid A precursor.

3-Deoxy-D-manno-octulosonate 8-Phosphate Synthase (KdsA)

3-Deoxy-D-manno-octulosonate 8-phosphate synthase, encoded by the kdsA gene, catalyzes the irreversible condensation of D-arabinose 5-phosphate (A5P) and phosphoenolpyruvate (PEP) to produce 3-deoxy-D-manno-oct-2-ulosonate 8-phosphate (KDO-8-P) and inorganic phosphate. researchgate.netnih.govnih.gov This is a pivotal step in the KDO biosynthetic pathway. researchgate.net

Mechanistic studies have revealed that the reaction proceeds through a proposed transient carbanion intermediate. nih.gov The enzyme facilitates the nucleophilic attack of a water molecule on the C2 position of PEP, followed by the attack of the resulting intermediate on the C1 aldehyde of A5P. nih.gov Structural and kinetic analyses have provided insights into the active site and the key amino acid residues involved in substrate binding and catalysis. nih.gov Interestingly, while KdsA from Escherichia coli can utilize 2-deoxyribose 5-phosphate as an alternative substrate, it does not act on D-ribose 5-phosphate or D-erythrose 4-phosphate. nih.gov

| Enzyme | Gene | Substrates | Products | EC Number |

| 3-Deoxy-D-manno-octulosonate 8-Phosphate Synthase | KdsA | D-arabinose 5-phosphate, Phosphoenolpyruvate | 3-Deoxy-D-manno-oct-2-ulosonate 8-phosphate, Inorganic phosphate | 2.5.1.55 mybiosource.com |

D-Arabinose 5-Phosphate Isomerase (KdsD)

D-arabinose 5-phosphate isomerase (API), encoded by the kdsD gene, catalyzes the reversible isomerization of the pentose (B10789219) phosphate pathway intermediate D-ribulose 5-phosphate to D-arabinose 5-phosphate (A5P). nih.govuniprot.orgmdpi.com This reaction provides the five-carbon sugar substrate required for the KdsA-catalyzed condensation reaction. In some bacteria, such as E. coli, another isomerase, GutQ, can also perform this function, indicating a degree of redundancy in this step. uniprot.orgmdpi.com

The proposed mechanism for KdsD involves a cis-enediolate intermediate, a common feature for sugar isomerases. researchgate.net The enzyme is typically inhibited by metal ions such as nickel, copper, cadmium, mercury, and zinc. uniprot.org Studies have shown that KdsD is crucial for the virulence of certain pathogenic bacteria, including Burkholderia pseudomallei, making it a potential target for antimicrobial drug development. nih.govasm.org

| Enzyme | Gene | Substrate | Product | EC Number |

| D-Arabinose 5-Phosphate Isomerase | KdsD | D-ribulose 5-phosphate | D-arabinose 5-phosphate | 5.3.1.13 uniprot.orguniprot.org |

KDO 8-Phosphate Phosphatase (KdsC)

Following its synthesis by KdsA, KDO-8-phosphate is dephosphorylated by KDO 8-phosphate phosphatase, the protein product of the kdsC gene. nih.govuniprot.org This hydrolysis reaction yields KDO and inorganic phosphate, the penultimate step before activation. researchgate.netumich.edu KdsC belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases. nih.gov

Structural studies of E. coli KdsC have revealed that the enzyme is a tetramer. nih.gov A flexible C-terminal tail region plays a crucial role in the catalytic cycle, likely by facilitating product release. nih.gov The active site is located at the interface between adjacent monomers, and this quaternary structure is important for defining substrate specificity. nih.govumich.edu

| Enzyme | Gene | Substrate | Products | EC Number |

| KDO 8-Phosphate Phosphatase | KdsC | 3-Deoxy-D-manno-oct-2-ulosonate 8-phosphate | 3-Deoxy-D-manno-oct-2-ulosonic acid, Inorganic phosphate | 3.1.3.45 uniprot.org |

CTP:KDO Cytidylyltransferase (CMP-KDO Synthetase, KdsB)

The final step in the biosynthesis of the activated sugar donor is catalyzed by CTP:KDO cytidylyltransferase, also known as CMP-KDO synthetase, which is encoded by the kdsB gene. ebi.ac.uknih.gov This enzyme catalyzes the reaction between KDO and cytidine triphosphate (CTP) to form CMP-KDO and pyrophosphate. nih.govnih.govnih.gov This activation step is essential for the subsequent transfer of KDO to the lipid A precursor. ebi.ac.uk

KdsB is unique among many sugar-activating enzymes in that it directly couples the sugar to a cytosine monophosphate rather than a diphosphate. nih.gov The enzyme has been a subject of interest for drug design, as it is absent in mammalian cells. ebi.ac.uk Mechanistic studies have shown that the reaction is reversible, and the enzyme can also act on KDO analogs, although with varying efficiency. nih.govnih.govacs.org For instance, 5-fluoro-2-keto-3,5-dideoxyoctulosonic acid is a good substrate, whereas 7-azido-KDO is not. nih.govacs.org

| Enzyme | Gene | Substrates | Products | EC Number |

| CTP:KDO Cytidylyltransferase | KdsB | This compound, CTP | CMP-3-deoxy-D-manno-oct-2-ulosonate, Pyrophosphate | 2.7.7.38 nih.gov |

KDO Transferases (e.g., WaaA/KdtA and β-Kdo Glycosyltransferases, GT99 Family)

Once synthesized and activated, CMP-KDO serves as the donor substrate for KDO transferases, which incorporate KDO into the growing LPS molecule. nih.gov In E. coli, the bifunctional KDO transferase WaaA (also known as KdtA) is responsible for transferring two Kdo residues to the lipid A precursor, lipid IVA. wikipedia.orgnih.govuniprot.orgmostwiedzy.pl This enzyme is embedded in the cytoplasmic face of the inner membrane. researchgate.net The N-terminal half of the WaaA protein is thought to determine the number of KDO residues transferred. uniprot.org In contrast, the KDO transferase from Haemophilus influenzae transfers only a single KDO unit. nih.gov

A distinct family of KDO transferases, the β-Kdo glycosyltransferases (GT99 family), has also been identified. pnas.orgnih.gov These enzymes catalyze the formation of β-linkages, in contrast to the α-linkages formed by WaaA. nih.gov The GT99 family exhibits a unique architecture with dual Rossmann-fold motifs, characteristic of GT-B enzymes, but with significant structural rearrangements. pnas.orgebi.ac.uk These enzymes are involved in attaching surface polysaccharides, such as O-antigens and capsular polysaccharides, to their lipid anchors. nih.govebi.ac.ukresearchgate.net For example, the WbbB protein from Raoultella terrigena contains a β-Kdo GT domain that transfers KDO to a terminal rhamnose residue. pnas.orgcazy.org

| Enzyme Family | Example Enzyme | Gene | Function | Linkage Type |

| α-Kdo Glycosyltransferases | WaaA/KdtA | waaA/kdtA | Transfers KDO to lipid A | α-linkage nih.gov |

| β-Kdo Glycosyltransferases (GT99) | WbbB | wbbB | Transfers KDO to surface polysaccharides | β-linkage pnas.orgnih.gov |

KDO-Modifying Enzymes

Following its incorporation into the LPS core, KDO residues can be further modified by other enzymes. One such modification is phosphorylation, catalyzed by a KDO kinase. For instance, in Haemophilus influenzae, the KdkA enzyme phosphorylates the 4-OH position of the KDO residue in (KDO)-lipid IVA. nih.govwikipedia.org This modification is not present in E. coli. nih.gov

Another set of KDO transferases, KpsC and KpsS, are involved in the synthesis of the poly-Kdo linker that attaches capsular polysaccharides to a lipid anchor in bacteria like E. coli and Neisseria meningitidis. pnas.orgnih.govresearchgate.net These enzymes are retaining glycosyltransferases that synthesize β-linked Kdo chains. pnas.org

These modifications of the KDO moiety contribute to the structural diversity of bacterial surface polysaccharides, which can have implications for bacterial pathogenesis and interaction with the host immune system.

KDO 3-Hydroxylase (KdoO)

KDO 3-Hydroxylase, designated as KdoO, is a key enzyme found in certain Gram-negative pathogens, such as Yersinia pestis and Burkholderia species. nih.gov This enzyme catalyzes the conversion of KDO to its isosteric analog, D-glycero-D-talo-oct-2-ulosonic acid (Ko). nih.govrcsb.org This hydroxylation reaction is critical as it renders the bacterial outer membrane more stable and resistant to stresses like acidic environments. rcsb.org

KdoO is a non-heme Fe(II)/α-ketoglutarate (α-KG)/O₂ dependent dioxygenase. nih.govrcsb.org Its catalytic activity is specific to KDO residues that are part of a Kdo₂-lipid A or Kdo₂-lipid IVA structure. nih.gov Research has shown that KdoO functions as an inner core assembly enzyme, acting after the Kdo-transferase (KdtA) incorporates the two KDO residues but before the heptosyl-transferase (WaaC) adds subsequent sugar moieties. nih.govresearchgate.net

The structural characterization of KdoO from Methylacidiphilum infernorum has revealed significant insights. rcsb.org The enzyme features a jelly roll fold which contains a characteristic metal-binding motif, HXDX₁₁₁H. Specific residues, including His146, Asp148, and His260, are crucial for binding the Fe(II) ion, while residues such as Arg127, Arg162, Arg174, and Trp176 are responsible for stabilizing the α-KG co-substrate. rcsb.org His225 is located near the active site and is believed to play a vital role in the catalytic process, possibly in oxygen activation. rcsb.org

| Property | Description | References |

|---|---|---|

| Enzyme Name | KDO 3-Hydroxylase (KdoO) | nih.gov |

| Function | Converts KDO to D-glycero-D-talo-oct-2-ulosonic acid (Ko) | nih.govrcsb.org |

| Substrate | Kdo₂-lipid A or Kdo₂-lipid IVA | nih.gov |

| Cofactors | Fe(II), α-ketoglutarate (α-KG), O₂ | nih.govrcsb.org |

| Enzyme Family | Dioxygenase | nih.gov |

| Structural Fold | Jelly roll fold with a HXDX₁₁₁H metal-binding motif | rcsb.org |

| Biological Role | Inner core LPS assembly; enhances outer membrane stability | nih.govrcsb.org |

Phosphoethanolamine Transferases (eptA, eptB)

Phosphoethanolamine (PEA) transferases are a family of enzymes that modify LPS components, contributing to resistance against cationic antimicrobial peptides like polymyxins. nih.govmdpi.com This is achieved by transferring a PEA moiety from phosphatidylethanolamine to the LPS, which reduces the net negative charge of the bacterial surface and weakens the electrostatic attraction for positively charged antibiotics. nih.govmdpi.com Within this family, EptA and EptB have distinct roles and target different sites on the LPS molecule. nih.govresearchgate.net

EptB specifically catalyzes the addition of a PEA group to the outer KDO residue (Kdo II) of the inner core in various Gram-negative bacteria, including Escherichia coli and Salmonella enterica. nih.govmdpi.comuniprot.org This modification of the inner core sugar is crucial for resistance to certain antibiotics and can be regulated by systems such as the PhoPQ two-component system, which responds to environmental signals. researchgate.net

In contrast, EptA (also known as PmrC) is responsible for the modification of lipid A, transferring a PEA moiety to the phosphate groups of the lipid A headgroup. nih.govmdpi.comresearchgate.net While both enzymes contribute to charge modification of the LPS, they act on different locations. A third enzyme, EptC, modifies the heptose I residue of the LPS inner core. nih.govmdpi.com The sequence identities among these three chromosomally-encoded PEA transferases are generally low (17–26%), reflecting their distinct substrate specificities. nih.gov

| Enzyme | Target Site on LPS | Primary Function | References |

|---|---|---|---|

| EptA (PmrC) | Lipid A phosphate groups | Modification of the lipid A anchor | nih.govmdpi.comresearchgate.net |

| EptB | Outer KDO residue (Kdo II) of the inner core | Modification of the inner core KDO | nih.govuniprot.orgebi.ac.uk |

| EptC | Heptose I residue of the inner core | Modification of the inner core heptose | nih.govmdpi.com |

KDO-Degrading Enzymes

While biosynthesis and modification of KDO are well-studied, the enzymatic degradation of KDO is less understood. However, specific enzymes capable of cleaving KDO from the LPS structure have been identified.

KDO Hydrolases (e.g., KdhA)

KDO hydrolase activity has been identified in several pathogenic bacteria, including Francisella tularensis, Helicobacter pylori, and Legionella pneumophila. nih.gov These enzymes are responsible for removing a side-chain KDO residue from LPS precursors. nih.govresearchgate.net In F. tularensis, the gene kdhA is required for this hydrolase activity. nih.gov

Interestingly, in F. tularensis and H. pylori, the KDO hydrolase is a two-component system. nih.govnih.gov It consists of a catalytic subunit, KdhA (or KdoH1), which is related to the sialidase superfamily, and a small inner membrane protein, KdoH2, which likely serves as a membrane anchor. nih.govresearchgate.netnih.gov Both components are required for enzymatic activity in vivo. nih.gov The catalytic subunit, KdhA, contains BNR/Asp box repeats, a feature common in sialidases, highlighting a potential evolutionary relationship between KDO hydrolases and sialidases due to the structural similarities between KDO and sialic acids. nih.gov The function of this enzymatic removal of a KDO residue may be a strategy for bacterial pathogens to evade the host's innate immune response. researchgate.net

| Property | Description | References |

|---|---|---|

| Enzyme Name | KDO Hydrolase (KdhA) | nih.gov |

| Function | Removes side-chain KDO from LPS precursors | nih.govresearchgate.net |

| Enzyme Class | Hydrolase | wikipedia.org |

| Structure (in some bacteria) | Two-component system: Catalytic subunit (KdhA/KdoH1) and membrane anchor (KdoH2) | researchgate.netnih.gov |

| Catalytic Subunit Family | Sialidase superfamily (contains BNR/Asp repeats) | nih.gov |

| Identified in | Francisella tularensis, Helicobacter pylori, Legionella pneumophila | nih.gov |

Enzymatic Reaction Mechanisms and Structural Biology of KDO-Related Enzymes

The enzymes involved in KDO metabolism employ diverse catalytic mechanisms and possess distinct structural features that are fundamental to their function.

KDO 3-Hydroxylase (KdoO) , as a member of the Fe(II)/α-KG dependent dioxygenase family, follows a reaction mechanism common to this class. The catalysis involves the binding of Fe(II) and α-KG to the active site, followed by the substrate (Kdo₂-lipid A). Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of α-KG to succinate and the formation of a high-valent iron-oxo intermediate. This powerful oxidizing species then hydroxylates the C-3 position of the KDO residue. rcsb.org The structural biology of KdoO reveals a classic "jelly roll" beta-barrel fold, which provides the scaffold for the active site. rcsb.org Key residues His146, Asp148, and His260 form a facial triad that coordinates the catalytic iron ion, a hallmark of this enzyme superfamily. rcsb.org

Phosphoethanolamine Transferases (EptB) are membrane-bound enzymes that catalyze the transfer of a functional group. khanacademy.org The reaction mechanism involves the utilization of phosphatidylethanolamine as the PEA donor, releasing diacylglycerol as a byproduct. uniprot.org While the complete structure of EptB has not been solved, it is known to consist of an N-terminal transmembrane domain and a C-terminal catalytic domain that resides in the periplasm. nih.gov The catalytic domain likely contains a binding pocket for the KDO acceptor and the phosphatidylethanolamine donor, orienting them for the nucleophilic attack that facilitates the transfer of the PEA group. nih.govkhanacademy.org

KDO Hydrolases (KdhA) belong to the hydrolase class of enzymes, which use water to cleave a chemical bond. wikipedia.org Given KdhA's relation to sialidases, it likely employs a mechanism involving general acid-base catalysis to hydrolyze the glycosidic bond of the side-chain KDO. nih.gov The active site would position the KDO substrate and a water molecule, with amino acid residues acting as proton donors and acceptors to facilitate the cleavage of the bond, releasing the free KDO sugar.

The structural biology of these enzymes is a growing field of research. Understanding the three-dimensional structures and the intricate details of their catalytic mechanisms is crucial for the development of novel inhibitors that could serve as potential antimicrobial agents by disrupting the integrity of the bacterial outer membrane. nih.govrcsb.org

Genetic Regulation and Molecular Biology of 3 Deoxy D Manno Oct 2 Ulosonic Acid Pathways

Gene Clusters and Operon Organization

In bacteria, genes that encode proteins with related functions are often grouped into clusters called operons, allowing for their coordinated expression. The genes involved in KDO biosynthesis are a prime example of this organizational principle. In Escherichia coli, several key genes for KDO biosynthesis are located in specific loci on the chromosome.

A notable example is the yrbG-yhbG locus , which houses the kdsD and kdsC genes. These genes encode D-arabinose 5-phosphate isomerase and KDO 8-phosphate phosphatase, respectively. Research has shown that this locus is structured into at least three distinct operons, indicating a complex regulatory network governing the expression of these and other co-located genes of unknown function. nih.gov

Another critical gene, kdsA, which encodes KDO-8-phosphate synthetase, is found in a separate cluster of six open reading frames. Interestingly, kdsA is the last gene in this putative operon and is transcribed from its own promoter located within the cluster. nih.gov This suggests that while it is part of a larger gene group, its expression can be independently controlled. Similarly, the kdsB gene, encoding CMP-KDO synthetase, is also part of a distinct transcriptional unit. nih.gov

The organization of these genes into operons ensures that the enzymes required for the multi-step synthesis of KDO can be efficiently produced in a coordinated manner, responding swiftly to the cell's demand for LPS. This arrangement is a common strategy in prokaryotes to streamline metabolic pathways. khanacademy.orgnih.gov

Table 1: Key Genes in KDO Biosynthesis and their Organization

| Gene | Encoded Enzyme | Locus/Operon in E. coli | Function in KDO Pathway |

| kdsA | KDO-8-phosphate synthetase | Part of a six-gene cluster, transcribed from its own promoter | Catalyzes the formation of KDO-8-phosphate from arabinose-5-phosphate (B10769358) and phosphoenolpyruvate (B93156). nih.gov |

| kdsB | CMP-KDO synthetase | Separate transcriptional unit | Activates KDO for its incorporation into lipid A by forming CMP-KDO. nih.gov |

| kdsC | KDO 8-phosphate phosphatase | yrbG-yhbG locus | Dephosphorylates KDO-8-phosphate to KDO. nih.gov |

| kdsD | D-arabinose 5-phosphate isomerase | yrbG-yhbG locus | Converts ribulose-5-phosphate to arabinose-5-phosphate, a precursor for KDO synthesis. nih.gov |

| kdtA | KDO transferase | Not applicable (Example from M. catarrhalis) | Transfers KDO residues to the lipid A portion of LPS. |

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The expression of KDO biosynthesis genes is meticulously controlled at both the transcriptional and post-transcriptional levels to match the rate of outer membrane biogenesis with the cell's growth phase.

Transcriptional Regulation:

In Escherichia coli K-12, the expression of both kdsA and kdsB is subject to growth phase-dependent regulation . nih.gov Studies using Northern blot analysis and lacZ operon fusions have demonstrated that the transcription of these genes is highest during the early logarithmic phase of growth and decreases significantly as the cells enter the late logarithmic and stationary phases. nih.gov This regulatory pattern ensures that the synthesis of KDO, a fundamental building block of the outer membrane, is most active when the cells are rapidly growing and dividing.

Although the specific transcriptional activators and repressors that directly bind to the promoters of the kds genes have not been fully elucidated in all bacteria, the growth phase-dependent expression points to the involvement of global regulatory networks that control cell growth and division. These networks often respond to nutrient availability and other environmental cues. For instance, the expression of genes within the E. coli K5 capsule gene cluster, which also involves KDO, is thermoregulated, with transcription being repressed at lower temperatures. This regulation involves nucleoid-associated proteins like H-NS and BipA, as well as the integration host factor (IHF), highlighting the complexity of transcriptional control of polysaccharide synthesis.

Post-Transcriptional Regulation:

While transcriptional control is a primary mechanism, post-transcriptional regulation adds another layer of control over KDO biosynthesis. Even though the transcription of kdsA and kdsB is turned off in the stationary phase, the enzymes KDO-8-phosphate synthetase and CMP-KDO-synthetase are still present and active. nih.gov This suggests that the stability of the mRNA transcripts or the enzymes themselves is regulated post-transcriptionally, allowing for a sustained, albeit lower, level of KDO production even when the cells are not actively dividing.

General post-transcriptional regulatory mechanisms in bacteria include the action of small RNAs (sRNAs) and RNA-binding proteins, which can affect mRNA stability and translation efficiency. While specific sRNAs targeting the KDO biosynthesis pathway have yet to be definitively identified, the existence of such mechanisms is highly probable given their widespread role in bacterial gene regulation.

Genetic Redundancy in KDO Biosynthesis Pathways

A surprising discovery in the study of KDO biosynthesis in E. coli is the non-essential nature of the kdsD and kdsC genes. nih.gov These genes encode D-arabinose 5-phosphate isomerase and KDO 8-phosphate phosphatase, respectively, which catalyze intermediate steps in the pathway. The fact that these genes can be deleted without being lethal to the cell points to the existence of genetic redundancy . nih.gov

This redundancy implies that alternative enzymes or pathways can compensate for the loss of KdsD and KdsC function. The cell may possess other isomerases or phosphatases with broader substrate specificity that can fulfill these roles, ensuring the continued production of KDO. This metabolic flexibility is a significant advantage for bacteria, providing robustness to their essential metabolic pathways in the face of genetic mutations or environmental challenges.

Impact of Gene Mutations and Deletions on KDO Metabolism and Bacterial Phenotypes

Given the essentiality of KDO for the integrity of the outer membrane in most Gram-negative bacteria, it is expected that mutations or deletions in the genes of its biosynthetic pathway would have significant consequences on the bacterial phenotype.

In Moraxella catarrhalis, a mutation in the kdtA gene, which encodes the KDO transferase responsible for adding KDO to lipid A, results in the production of a truncated LPS consisting only of lipid A. This mutant exhibited a range of phenotypic changes, including:

Increased susceptibility to hydrophobic compounds.

Heightened sensitivity to the bactericidal activity of normal human serum.

Reduced endotoxic activity.

Decreased ability to adhere to human epithelial cells.

Conditional expression mutants of the yrbG-yhbG locus in E. coli, which includes the KDO biosynthesis genes kdsD and kdsC, also display a defective outer membrane. nih.gov These mutants show an increased sensitivity to hydrophobic toxic agents, further underscoring the critical role of proper KDO metabolism in maintaining the barrier function of the outer membrane. nih.gov

These findings highlight the profound impact of KDO on the structural integrity of the outer membrane and, consequently, on bacterial survival, virulence, and interaction with the host environment.

Table 2: Phenotypic Consequences of Mutations in KDO Pathway Genes

| Bacterium | Gene Mutant | Phenotypic Impact | Reference |

| Moraxella catarrhalis | kdtA | Production of truncated LPS (lipid A only), increased susceptibility to hydrophobic agents and serum, reduced toxicity and adherence. | |

| Escherichia coli | Conditional mutants in the yrbG-yhbG locus (including kdsC, kdsD) | Defective outer membrane, increased sensitivity to hydrophobic toxic chemicals. | nih.gov |

Functional and Biological Significance of 3 Deoxy D Manno Oct 2 Ulosonic Acid in Diverse Organisms

Essentiality in Gram-Negative Bacterial Physiology

3-Deoxy-D-manno-oct-2-ulosonic acid (Kdo) is a critical monosaccharide component of lipopolysaccharides (LPS) in most Gram-negative bacteria. rsc.orgrsc.orgbohrium.com Its incorporation into LPS is a vital step for the assembly of the protective outer membrane. rsc.orgrsc.orgbohrium.com The minimal LPS structure required to maintain growth and viability in the majority of Gram-negative microbes is Kdo2-lipid A. microbiologyresearch.org Consequently, the enzymes involved in the biosynthesis of Kdo are essential for bacterial growth and replication. microbiologyresearch.org

Maintenance of Outer Membrane Permeability Barrier

The outer membrane of Gram-negative bacteria serves as a crucial permeability barrier, protecting the cell from harmful substances such as antibiotics and bile salts. microbiologyresearch.orgfrontiersin.orgacs.orgnih.gov LPS is the primary component of the outer leaflet of this membrane and plays a central role in maintaining its integrity and selective permeability. frontiersin.orgacs.org The lipid A portion of LPS, which is anchored in the membrane, is linked to the core oligosaccharide and O-antigen through Kdo. microbiologyresearch.orgsigmaaldrich.com This entire structure contributes to the barrier function of the outer membrane. microbiologyresearch.orgacs.org

The anionic nature of Kdo contributes to the tight packing of LPS molecules on the bacterial surface, strengthening the outer membrane barrier. rsc.org The negative charges on the Kdo residues, along with phosphate (B84403) groups in the inner core, are stabilized by divalent cations, which cross-link adjacent LPS molecules. rsc.orgnih.gov This intricate network is essential for the structural integrity of the outer membrane and its ability to restrict the entry of hydrophobic compounds. frontiersin.orgacs.org

Role in Cell Growth and Viability

Kdo is considered essential for the viability of most Gram-negative bacteria. rsc.orgrsc.orgbohrium.comnih.gov The biosynthesis of Kdo2-lipid A, the minimal essential component of LPS, is crucial for bacterial survival. nih.gov Mutations in the genes responsible for Kdo biosynthesis can lead to a compromised outer membrane integrity and are often lethal. microbiologyresearch.org For instance, the inactivation of the kdtA gene, which encodes for a Kdo transferase in Escherichia coli, results in the inhibition of LPS biosynthesis and cell growth. microbiologyresearch.org

The essentiality of Kdo is linked to its role in the proper assembly and transport of LPS to the outer membrane. rsc.orgrsc.orgbohrium.com The Kdo2-lipid A structure is the minimum requirement for the ABC transporter MsbA to flip the LPS molecule from the inner to the outer membrane. microbiologyresearch.org Disruption of Kdo synthesis leads to the accumulation of lipid A precursors in the cytoplasm, which can be detrimental to the cell. rsc.org While some suppressor strains of E. coli have been found to be Kdo-deficient, demonstrating that the requirement is not absolute in all circumstances, Kdo remains a critical component for the vast majority of Gram-negative bacteria. sigmaaldrich.com

Contribution to Bacterial Pathogenesis and Virulence

The structure of the Kdo region of LPS can significantly impact a bacterium's ability to cause disease. nih.gov Modifications to the Kdo2-lipid A structure are a common strategy employed by pathogenic bacteria to adapt to different host environments and evade the immune system. nih.gov

Modulation of Host Immune System Recognition and Evasion Strategies

Gram-negative bacteria can alter their Kdo2-lipid A structure to avoid recognition by the host's innate immune system, particularly the Toll-like receptor 4 (TLR4) complex. nih.gov TLR4 recognizes the lipid A portion of LPS, triggering an immune response. microbiologyresearch.org Pathogens have evolved mechanisms to modify their lipid A, including the Kdo region, to reduce this recognition. nih.gov

For example, Helicobacter pylori produces a highly modified Kdo-lipid A that results in low endotoxicity and helps the bacterium evade the host immune response. nih.gov This bacterium possesses a Kdo hydrolase that removes a Kdo residue from the LPS, a trait shared with Francisella tularensis. nih.govnih.gov Inactivation of this hydrolase in H. pylori leads to increased sensitivity to cationic antimicrobial peptides (CAMPs), which are part of the innate immune defense. nih.gov This increased sensitivity is attributed to a higher net negative charge on the bacterial surface due to the additional Kdo residue. nih.gov

Furthermore, modifications to the Kdo region can influence the presentation of other surface antigens. In H. pylori, the activity of the Kdo hydrolase affects the expression of Lewis X and Y epitopes on the O-antigen, which are known to mimic human tissue glycoconjugates. nih.gov This molecular mimicry is a strategy to evade immune detection.

Influence on Antibiotic Susceptibility and Resistance

The integrity of the outer membrane, which is dependent on the proper structure of LPS including Kdo, is a major factor in the intrinsic resistance of Gram-negative bacteria to many antibiotics. microbiologyresearch.orgacs.orgsigmaaldrich.com A compromised outer membrane can render bacteria more susceptible to drugs that are normally excluded. acs.orgnih.govchemrxiv.org

Targeting the Kdo biosynthetic pathway is a promising strategy for the development of new antibacterial drugs. rsc.orgbohrium.comnih.gov Inhibitors of Kdo biosynthesis could disrupt the formation of a functional outer membrane, potentially increasing the efficacy of existing antibiotics or acting as standalone antibacterial agents. bohrium.comnih.gov

Some studies have explored the effects of incorporating Kdo analogs into LPS. For example, the incorporation of 5-epi-Kdo-8-N3 into the LPS of E. coli was shown to increase the bacterium's sensitivity to vancomycin, an antibiotic that is typically ineffective against Gram-negative bacteria due to the outer membrane barrier. nih.gov This suggests that even subtle modifications to the Kdo structure can impact outer membrane integrity and antibiotic susceptibility. acs.orgnih.gov

Role in Host-Pathogen Interactions

During infection, LPS, and specifically the Kdo2-lipid A component, is a potent modulator of the innate immune response. microbiologyresearch.org Recognition of LPS by TLR4 can lead to the production of inflammatory cytokines, which help to clear the infection. nih.gov However, in cases of severe infection, an overproduction of these cytokines can lead to septic shock. nih.gov The specific structure of the Kdo2-lipid A of the invading bacterium can influence the intensity of this immune response. nih.gov

The ability of pathogens to remodel their Kdo2-lipid A structure is a key adaptation for survival in different host environments. microbiologyresearch.org This remodeling can affect various aspects of the host-pathogen interaction, from immune evasion to resistance to host-derived antimicrobial factors. nih.govnih.gov For instance, the two-component Kdo hydrolase in Francisella tularensis is important for its pathogenesis; a mutant lacking this enzyme is attenuated and induces a stronger early innate immune response. nih.gov This highlights the critical role of Kdo modifications in shaping the outcome of bacterial infections.

Interaction with Host Pattern Recognition Receptors, e.g., Toll-Like Receptor 4 (TLR4)

This compound (KDO) is a critical component of the lipopolysaccharide (LPS) inner core, which plays a fundamental role in the interaction with host pattern recognition receptors, most notably Toll-like receptor 4 (TLR4). The KDO₂-lipid A structure is considered the minimal and essential component of LPS required to trigger a potent host immune response through the TLR4 and myeloid differentiation protein 2 (MD-2) complex. pnas.orgnih.gov This interaction is a key event in the innate immune system's recognition of Gram-negative bacteria.

The binding of the lipid A portion of LPS to the MD-2 co-receptor, which is associated with TLR4, initiates a signaling cascade. While the lipid A moiety is the primary determinant of endotoxic activity, the presence of KDO residues significantly enhances the agonist activity of LPS. researchgate.net Studies using chemically synthesized lipid A variants have demonstrated that those containing KDO units are more potent activators of TLR4 signaling than their counterparts lacking KDO. researchgate.net The number of KDO residues attached to lipid A can also influence the magnitude of the immune response. For instance, the KDO₂-lipid A structure of meningococcal lipooligosaccharide is necessary for the maximal activation of macrophages via the TLR4 complex. nih.gov

Structural modifications of the KDO₂-lipid A moiety, which many Gram-negative bacteria can perform, serve as a strategy to modulate bacterial virulence and evade the host immune system. nih.gov These modifications can alter the binding affinity for the TLR4-MD-2 complex, thereby influencing the downstream signaling and the nature of the inflammatory response. nih.gov For example, variations in the acylation pattern of lipid A, alongside the structure of the Kdo-containing core, can determine whether the LPS molecule acts as a potent TLR4 agonist or an antagonist. nih.gov

Table 1: Key Research Findings on KDO-TLR4 Interaction

| Research Finding | Organism/System Studied | Significance | Reference(s) |

|---|---|---|---|

| KDO₂-lipid A is the minimal structure for bacterial viability and TLR4 activation. | Escherichia coli, various Gram-negative bacteria | Establishes the essential role of the KDO-lipid A conjugate in bacterial survival and host immune recognition. | pnas.orgnih.gov |

| KDO residues enhance the agonist activity of lipid A at the TLR4 receptor complex. | Synthetic lipid A variants | Demonstrates the direct contribution of KDO to the potency of LPS in triggering an immune response. | researchgate.net |

| The structure of KDO₂-lipid A influences the activation of TLR4-MyD88-dependent and -independent signaling pathways. | Neisseria meningitidis, E. coli, Salmonella enterica | Shows that structural variations in the endotoxin (B1171834) core can dictate the specific downstream signaling cascades initiated. | nih.gov |

| Modifications to the KDO₂-lipid A structure can lead to evasion of TLR4 recognition. | Various pathogenic bacteria | Highlights a mechanism of bacterial immune evasion through alteration of the LPS structure. | nih.gov |

Cellular Signaling Crosstalk involving KDO-containing structures

The activation of TLR4 by KDO-containing LPS initiates a complex network of intracellular signaling pathways, leading to the production of inflammatory mediators. This signaling is not a single, linear cascade but involves significant crosstalk between different pathways. Upon LPS binding, TLR4 triggers two major downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent (MyD88-independent) pathway. nih.govnih.govoup.com

The MyD88-dependent pathway is initiated at the plasma membrane and leads to the early activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.govoup.com The TRIF-dependent pathway is initiated after the internalization of the TLR4-LPS complex into endosomes and results in the activation of interferon regulatory factor 3 (IRF3) and the production of type I interferons (IFN-β). nih.govnih.gov

The specific structure of the KDO-containing LPS molecule can influence the balance between these two pathways. nih.gov For example, variations in the lipid A structure and the attached KDO residues can modulate the recruitment of adaptor proteins, thereby skewing the response towards either a pro-inflammatory or an interferon-dominant phenotype. nih.gov

Furthermore, KDO-containing structures are involved in crosstalk with other pattern recognition receptors. Some atypical LPS structures from bacteria like Ochrobactrum intermedium can induce inflammatory responses through both TLR4 and TLR2, leading to the formation of TLR4/TLR2 heterodimers. frontiersin.org The core saccharide, including KDO, plays a crucial role in this interaction. frontiersin.org

In addition to TLR-mediated signaling at the cell surface and in endosomes, cytosolic LPS can activate the non-canonical inflammasome pathway. This occurs independently of TLR4 and is mediated by the direct binding of LPS to caspase-11 (in mice) or caspases-4/5 (in humans). asm.orgnih.gov This activation leads to pyroptosis, a pro-inflammatory form of cell death. Therefore, KDO-containing LPS can trigger distinct signaling cascades depending on its cellular location, leading to a complex and integrated cellular response. Modifications to the KDO-containing LPS, such as phosphorylation, can inhibit binding to certain receptors and thereby alter the resulting signaling crosstalk and cellular outcomes. researchgate.net

Table 2: Signaling Pathways and Crosstalk Involving KDO-Containing Structures

| Signaling Pathway | Key Adaptor Proteins | Primary Outcome | Role of KDO-Containing Structure | Reference(s) |

|---|---|---|---|---|

| MyD88-dependent | MyD88, TIRAP/Mal | Pro-inflammatory cytokine production (e.g., TNF-α) | Essential for potent activation via TLR4. | nih.govoup.com |

| TRIF-dependent | TRIF, TRAM | Type I interferon production (e.g., IFN-β) | Structure influences pathway activation following TLR4 endocytosis. | nih.govnih.gov |

| TLR4/TLR2 Crosstalk | Not applicable | Inflammatory response via heterodimer formation | Atypical LPS core structure, including KDO, mediates interaction. | frontiersin.org |

| Non-canonical Inflammasome | Caspase-11 (mice), Caspases-4/5 (humans) | Pyroptosis, release of inflammatory mediators | Cytosolic LPS directly binds and activates caspases, independent of TLR4. | asm.orgnih.gov |

Functional Implications in Plant Biology

Rhamnogalacturonan II-Boron Complex Formation

In contrast to its role in bacteria, in plants, this compound is a unique and conserved component of the pectic polysaccharide rhamnogalacturonan II (RG-II). researchgate.netwikipedia.org RG-II is a structurally complex polysaccharide found in the primary cell walls of all higher plants. uga.edu A crucial feature of RG-II is its ability to form a dimer that is cross-linked by a borate (B1201080) diester bond. biorxiv.org This dimerization is essential for the structural integrity of the plant cell wall.

The RG-II monomer consists of a homogalacturonan backbone with four different, complex oligosaccharide side chains, designated A, B, C, and D. researchgate.net KDO is found in side chain C, which has the structure α-L-Rhap-(1→5)-α-KDOp. researchgate.net The borate-mediated cross-link, however, forms between the apiosyl residues of side chain A of two separate RG-II monomers. biorxiv.org

Table 3: Components and Characteristics of the RG-II-Boron Complex

| Component | Location/Structure | Role in Complex Formation | Reference(s) |

|---|---|---|---|

| Rhamnogalacturonan II (RG-II) | Pectic polysaccharide in primary cell wall | Monomeric unit that forms the dimer. | uga.edu |

| Homogalacturonan Backbone | α-1,4-linked galacturonic acid residues | The core structure to which side chains are attached. | researchgate.net |

| Side Chain A | Contains apiosyl residues | Forms the borate diester cross-link between two RG-II monomers. | biorxiv.org |

| This compound (KDO) | Component of Side Chain C | Essential for normal RG-II dimerization, likely by maintaining the correct monomer conformation. | researchgate.net |

| Boron | Forms a borate diester bond | Covalently cross-links two RG-II monomers. | biorxiv.org |

Impact on Plant Cell Wall Structure and Development

Research has demonstrated that the absence of KDO in the RG-II structure leads to significant developmental defects. researchgate.net For example, Arabidopsis mutants deficient in KDO-8-P synthase, the enzyme responsible for producing the precursor for KDO synthesis, exhibit impaired pollen tube growth and elongation. researchgate.net This indicates that a correctly formed RG-II-boron complex is necessary for the rapid and polarized cell expansion that characterizes pollen tube development.

Furthermore, defects in RG-II dimerization, whether due to boron deficiency or mutations affecting RG-II structure (such as the absence of KDO), result in swollen cell walls and reduced tissue strength. biorxiv.org A deficiency in RG-II dimerization has been shown to cause defects in cell adhesion. biorxiv.org This underscores the role of the RG-II network in maintaining the cohesion between adjacent cells. The highly conserved nature of the RG-II structure, including the presence of KDO, across the plant kingdom points to its indispensable role in maintaining the structural integrity of the cell wall, which is essential for the life of the plant. researchgate.netuga.edu

Table 4: Effects of KDO and RG-II Dimerization on Plant Cell Wall and Development

| Aspect of Plant Biology | Impact of KDO/RG-II Dimerization | Observed Phenotype in Deficient Mutants | Reference(s) |

|---|---|---|---|

| Cell Wall Integrity | RG-II-boron cross-links provide strength and stability to the pectic matrix. | Swollen cell walls, reduced tissue strength. | biorxiv.org |

| Plant Growth and Development | Essential for normal cell expansion and overall plant architecture. | Dwarfed plants, brittle stems. | biorxiv.org |

| Pollen Tube Elongation | Required for rapid, polarized growth. | Defective pollen tube formation and elongation. | researchgate.net |

| Cell-Cell Adhesion | The RG-II network contributes to the cohesion of the middle lamella. | Loss of cell adhesion. | biorxiv.org |

Advanced Research Methodologies and Experimental Approaches for 3 Deoxy D Manno Oct 2 Ulosonic Acid Studies

Chemoenzymatic Synthesis and Derivatization

The synthesis of KDO and its derivatives is fundamental to enabling detailed biochemical and biophysical studies. Researchers have developed a variety of efficient methods to produce these complex molecules.

Development of Efficient Synthesis Routes for KDO and its Derivatives

Alternative synthetic strategies have also been explored. For instance, a method starting from D-glucose leverages pathway engineering in Escherichia coli followed by chemical modifications to produce a KDO building block. domainex.co.uk Enzymatic synthesis offers another powerful approach. A one-pot, three-enzyme (OPME) system has been described for the synthesis of KDO from D-ribulose 5-phosphate, achieving a 72% isolated yield. nih.govebi.ac.uk This enzymatic route involves the sequential action of D-arabinose 5-phosphate isomerase (KdsD), KDO 8-phosphate synthetase (KdsA), and KDO 8-phosphate phosphatase (KdsC). nih.govebi.ac.uk

Furthermore, researchers have focused on creating specific KDO derivatives to probe its function in lipopolysaccharide (LPS) biosynthesis. This includes the synthesis of 5-epi-Kdo and 5-deoxy-Kdo, along with their 8-azido counterparts, to investigate the impact of modifications at the C-5 position on LPS assembly and outer membrane integrity. acs.org

| Starting Material | Key Steps/Enzymes | Product(s) | Overall Yield | Reference(s) |

| D-mannose | Three-step chemical synthesis | di-O-isopropylidene derivative of KDO ethyl ester, KDO, KDO glycal, 2-acetylated Kdo ester | 75-80% | nih.govnih.govubc.ca |

| D-glucose | E. coli pathway engineering & chemical modification | KDO building block | Not specified | domainex.co.uk |

| D-ribulose 5-phosphate | One-pot three-enzyme system (KdsD, KdsA, KdsC) | KDO | 72% | nih.govebi.ac.uk |

| D-ribose / 2-deoxy-D-ribose | Aldol (B89426) addition with oxaloacetate | 5-epi-Kdo / 5-deoxy-Kdo and their 8-azido variants | Moderate | acs.org |

Production of KDO Glycosides and Oligosaccharides for Biochemical Probes

The synthesis of KDO glycosides and oligosaccharides is crucial for creating biochemical probes to study the enzymes involved in LPS biosynthesis and to develop potential antibacterial agents. An indirect method for the stereoselective synthesis of α-Kdo glycosides has been developed using a C3-p-tolylthio-substituted Kdo phosphite (B83602) donor. nih.gov This modification enhances reactivity and provides excellent stereocontrol, leading to high yields of up to 98%. nih.gov The p-tolylthio group can be efficiently removed after glycosylation. nih.gov This method has been successfully applied to the synthesis of complex structures, including a trisaccharide found in Helicobacter pylori and Neisseria meningitidis LPS, as well as a challenging 4,5-branched Kdo trisaccharide. nih.gov

Metabolic Engineering and Labeling Strategies

Metabolic engineering and chemical biology have converged to provide powerful tools for visualizing KDO within living cells, offering insights into LPS biosynthesis and transport.

Incorporation of KDO Analogs and Azido-Derivatives for Imaging

A key strategy for imaging KDO involves the metabolic incorporation of analog molecules containing a bioorthogonal handle, such as an azide (B81097) group. researchgate.net The azido-analog of KDO, Kdo-N₃, can be supplied exogenously to Gram-negative bacteria like E. coli and Klebsiella pneumoniae. researchgate.net These bacteria can transport Kdo-N₃ into the cytoplasm where it is incorporated into the nascent LPS. researchgate.net

Researchers have synthesized and evaluated different azido-Kdo analogs, such as 8-N₃-Kdo and 7-N₃-Kdo, to study their incorporation and effects on bacterial physiology. rsc.org For example, in Myxococcus xanthus, 8-N₃-Kdo was successfully incorporated into LPS, while 7-N₃-Kdo was not, highlighting the specificity of the enzymatic machinery. rsc.org The synthesis of these analogs, such as the gram-scale production of 8-azido-8-deoxy-Kdo (8-N₃-Kdo), has been optimized to facilitate these studies. rsc.org

Visualization Techniques via Click Chemistry

Once the azido-Kdo analog is incorporated into the bacterial LPS, it can be visualized using "click chemistry," a set of highly efficient and specific bioorthogonal reactions. researchgate.netnih.gov The most common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). mkuniversity.ac.in In this process, a fluorescent dye attached to a complementary alkyne or strained cyclooctyne (B158145) molecule is added to the cells. The azide on the incorporated Kdo analog reacts with the alkyne on the dye, "clicking" the fluorescent label onto the LPS. researchgate.net

This technique allows for the fluorescent labeling of LPS in both lysed cells for analysis by methods like SDS-PAGE, and in intact, live cells for visualization by microscopy and flow cytometry. researchgate.net This powerful imaging approach has been used to study the composition and biosynthesis of the outer membrane in various Gram-negative bacteria. researchgate.net

Biochemical and Biophysical Characterization Techniques

A suite of biochemical and biophysical techniques is employed to characterize KDO and its derivatives, providing detailed information about their structure, purity, and interactions.

Biochemical Assays: A specific colorimetric assay is used to quantify KDO, which is a unique component of LPS. ubc.ca The assay involves the periodate (B1199274) oxidation of KDO, followed by reaction with thiobarbituric acid to produce a colored product that can be measured spectrophotometrically. ubc.ca This method is essential for determining the LPS content in samples. Additionally, biochemical assays have been developed to assess the activity of enzymes involved in KDO metabolism, such as CMP-KDO synthetase (CKS). ebi.ac.uk

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the analysis of KDO and KDO-containing molecules. Gas-liquid chromatography-mass spectrometry (GLC-MS) can be used to detect Kdo as a marker for bacterial endotoxin (B1171834). nih.gov This involves derivatization of KDO to form acetylated methylglycoside methyl esters, which can be separated and identified by MS. nih.gov Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are used to analyze larger structures like Kdo₂-lipid A, allowing for the determination of its molecular weight and fragmentation patterns to confirm its structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for the structural elucidation of KDO and its derivatives. Both ¹H and ¹³C NMR are used to confirm the identity and purity of synthesized compounds. nih.gov A key application of ¹³C NMR is the determination of the stereochemistry of Kdo glycosides. The coupling constant between the axial proton at C3 and the anomeric carbon (³JC1/H3axial) is a diagnostic indicator: a small coupling constant (≤1.0 Hz) is characteristic of an α-anomer, while a larger value (5.0–6.0 Hz) indicates a β-anomer. rsc.org

X-Ray Crystallography: While a powerful technique for determining the three-dimensional structure of molecules at atomic resolution, specific X-ray crystallography studies focused solely on 3-Deoxy-D-manno-oct-2-ulosonic acid are not prominently available in the reviewed literature. However, the principles of X-ray crystallography are widely applied in structural biology and could be used to study KDO in complex with enzymes or as part of larger oligosaccharide structures, provided suitable crystals can be obtained. researchgate.net

| Technique | Application for KDO Studies | Key Findings/Capabilities | Reference(s) |

| Biochemical Assay | Quantification of KDO and LPS | Colorimetric detection based on periodate oxidation and reaction with thiobarbituric acid. | ubc.ca |

| Mass Spectrometry | Detection and structural analysis of KDO and KDO-containing molecules. | Identification of KDO derivatives (GLC-MS) and characterization of Kdo₂-lipid A (ESI-MS/MS). | nih.govresearchgate.net |

| NMR Spectroscopy | Structural confirmation and stereochemical analysis. | Determination of α- and β-anomers of Kdo glycosides based on ³JC1/H3axial coupling constants. | nih.govrsc.org |

| X-Ray Crystallography | Determination of 3D molecular structure. | Potential for structural analysis of KDO in complexes, though specific studies on KDO alone are not widely reported. | researchgate.net |

High-Performance Anion-Exchange Chromatography (HPAEC) for Quantification

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and sensitive technique for the quantification of monosaccharides like KDO. uga.edu This method is particularly advantageous as it allows for the direct detection of non-derivatized carbohydrates at very low concentrations, often in the picomolar range. chromatographytoday.com HPAEC-PAD separates carbohydrates based on their negative charge at high pH, making it ideal for analyzing acidic sugars such as KDO. thermofisher.com The technique has been successfully used for the analysis of complex carbohydrate mixtures, including those derived from bacterial LPS. researchgate.net

Key Features of HPAEC-PAD in KDO Quantification:

| Feature | Description |

| High Sensitivity | Capable of detecting carbohydrates in the low picomolar range. chromatographytoday.com |

| Direct Detection | Eliminates the need for sample derivatization, streamlining the analytical process. chromatographytoday.com |

| High Resolution | Allows for the separation of complex mixtures of monosaccharides and oligosaccharides. researchgate.net |

| Accuracy and Precision | Provides reliable and reproducible quantitative data for KDO and other sugars. uga.edu |

Spectroscopic and Mass Spectrometric Analysis for Structural Elucidation

The definitive structural characterization of KDO and its derivatives relies heavily on a combination of spectroscopic and mass spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy has been instrumental in elucidating the structure of KDO-containing polysaccharides. acs.orgnih.gov By analyzing the chemical shifts and coupling constants, researchers can determine the anomeric configuration and linkage patterns of KDO residues within a larger polymer. nih.gov For instance, significant chemical shift differences in the exocyclic C-8 position of methyl α- and β-D-ketosides of KDO can indicate the anomeric configuration, a phenomenon attributed to hydrogen bonding in the β-anomer. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of KDO and its derivatives, aiding in their identification and structural confirmation. High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition with high accuracy. nih.gov Techniques like gas-liquid chromatography-mass spectrometry (GLC-MS) are used to analyze partially methylated derivatives of KDO, which helps in determining the substitution patterns of KDO within LPS. nih.gov

Omics-Based Approaches in KDO Research

The advent of "omics" technologies has revolutionized the study of biological systems, including the intricate pathways involving KDO. nih.govfrontiersin.org These approaches provide a global perspective on the genes, transcripts, proteins, and metabolites involved in KDO biosynthesis and its role in bacterial physiology.

Genomics and Transcriptomics for Pathway Elucidation and Regulation

Genomics and transcriptomics are powerful tools for identifying the genes and regulatory networks responsible for the biosynthesis of natural products like KDO. nih.gov By comparing the genomes and transcriptomes of KDO-producing organisms with non-producers, or by analyzing gene expression under different conditions, researchers can pinpoint the enzymes involved in the KDO biosynthetic pathway. nih.govnih.gov This comparative approach helps in understanding the genetic basis of KDO production and its regulation in response to environmental cues. nih.gov

Proteomics and Metabolomics for Enzymatic Activity and Metabolite Profiling

Proteomics and metabolomics offer a direct window into the functional aspects of the KDO pathway. nih.gov Proteomics allows for the large-scale identification and quantification of proteins, including the enzymes directly involved in KDO synthesis. nih.gov This can be used to assess changes in enzyme levels under different growth conditions. Metabolomics, the comprehensive analysis of metabolites, enables the profiling of KDO and its precursors and downstream products. nih.gov The correlative analysis of proteomics and metabolomics data with genomic information provides a powerful strategy for identifying and characterizing the enzymes and their substrates within the KDO metabolic network. nih.gov

Computational and In Silico Modeling

Computational and in silico methods have become indispensable tools in modern drug discovery and the study of biological molecules like KDO. bbau.ac.inucdavis.edu These approaches complement experimental data by providing insights into molecular interactions and guiding further research.

Homology Modeling and Molecular Docking for Enzyme-Inhibitor Interactions

In the absence of an experimentally determined 3D structure of a KDO-related enzyme, homology modeling can be used to build a theoretical model based on the amino acid sequence and its similarity to known protein structures. nih.govyoutube.com This modeled structure can then be used for molecular docking studies. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (a potential inhibitor) when bound to a protein target. nih.govnih.govyoutube.com By simulating the interaction between a library of compounds and a KDO pathway enzyme, researchers can identify potential inhibitors and predict their binding affinities and modes of interaction, thereby accelerating the drug discovery process. nih.govnih.gov

Metabolic Pathway Reconstruction and Flux Analysis

The study of this compound (KDO) metabolism is fundamental to understanding the biogenesis of lipopolysaccharides (LPS) in Gram-negative bacteria, where KDO serves as a critical linker component. nih.gov Advanced methodologies, including metabolic pathway reconstruction and metabolic flux analysis (MFA), provide deep insights into the synthesis and regulation of this essential sugar.

Metabolic Pathway Reconstruction